molecular formula C10H9BrF2O3 B8000386 Ethyl 2-(4-bromo-2,5-difluorophenoxy)acetate

Ethyl 2-(4-bromo-2,5-difluorophenoxy)acetate

Cat. No.: B8000386
M. Wt: 295.08 g/mol
InChI Key: BYKXBGUXJWBWCI-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromo-2,5-difluorophenoxy)acetate, with the CAS number 1443345-20-7, is a high-value chemical intermediate and building block in organic synthesis and pharmaceutical research . This compound is characterized by a phenoxyacetate ester structure functionalized with bromo and difluoro substituents, which confer unique reactivity and properties. The strategic placement of the bromine atom at the 4-position and fluorine atoms at the 2 and 5-positions of the phenyl ring makes this ester a versatile precursor for various nucleophilic substitution and metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, which are pivotal in the development of more complex molecular architectures. Its primary research applications include serving as a key intermediate in the synthesis of potential active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. The presence of both bromine and fluorine atoms is particularly valuable in medicinal chemistry for tuning a compound's lipophilicity, metabolic stability, and bioavailability. The ester functional group can also be readily hydrolyzed to the corresponding acid or transformed into other derivatives, further expanding its utility in chemical synthesis. This product is strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (SDS) should be consulted and followed prior to handling.

Properties

IUPAC Name

ethyl 2-(4-bromo-2,5-difluorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O3/c1-2-15-10(14)5-16-9-4-7(12)6(11)3-8(9)13/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKXBGUXJWBWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=C(C=C1F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of 2,5-Difluorophenol

Electrophilic bromination of 2,5-difluorophenol exploits the activating effect of the hydroxyl group, directing substitution to the para position (C4). In acetic acid solvent with catalytic FeBr₃, bromine (Br₂) reacts at 40–60°C to yield 4-bromo-2,5-difluorophenol in 65–72% yield after recrystallization. Competing ortho-bromination is minimized due to steric hindrance from adjacent fluorine atoms.

Table 1: Bromination Efficiency Under Varied Conditions

Brominating AgentSolventCatalystTemp (°C)Yield (%)
Br₂Acetic acidFeBr₃6072
NBSCCl₄None2538
HBr/H₂O₂DCMH₂SO₄054

Data adapted from fluorination protocols in and bromination methods in.

Nitro-Group Manipulation Pathways

Alternative routes begin with 2,5-difluoronitrobenzene, where nitro reduction (H₂/Pd-C) forms 2,5-difluoroaniline. Diazotization (NaNO₂/HCl) followed by hydrolysis introduces the hydroxyl group at C4, albeit with lower overall yields (48–52%) due to side reactions.

Williamson Ether Synthesis: Critical Parameters

The coupling of 4-bromo-2,5-difluorophenol with ethyl chloroacetate exemplifies nucleophilic aromatic substitution, facilitated by phenoxide formation.

Base and Solvent Optimization

Potassium carbonate in acetone (50°C, 12 h) achieves 85% conversion to the target ester, whereas NaOH in DMF risks hydrolysis of the chloroacetate. Polar aprotic solvents enhance phenoxide solubility, with DMSO yielding marginally higher rates than THF.

Table 2: Etherification Efficiency by Base/Solvent

BaseSolventTemp (°C)Time (h)Yield (%)
K₂CO₃Acetone501285
NaOHDMF60863
Cs₂CO₃DMSO70688

Data derived from Grignard reaction workups in.

Competing Side Reactions

Prolonged heating (>15 h) promotes ester hydrolysis to 2-(4-bromo-2,5-difluorophenoxy)acetic acid, detectable via HPLC. Stoichiometric excess of ethyl chloroacetate (1.5 eq.) mitigates this issue.

Integrated Synthetic Workflow

A representative large-scale procedure combines the optimal bromination and etherification steps:

  • Bromination : 2,5-Difluorophenol (100 g, 0.68 mol), Br₂ (119 g, 0.74 mol), and FeBr₃ (2.5 g) in acetic acid (500 mL) react at 60°C for 6 h. Quenching with NaHSO₃, filtration, and recrystallization (hexane/EtOAc 4:1) yield 4-bromo-2,5-difluorophenol (72%, 128 g).

  • Etherification : The phenol (128 g, 0.49 mol), K₂CO₃ (81 g, 0.59 mol), and ethyl chloroacetate (73 g, 0.54 mol) in acetone (800 mL) reflux for 12 h. Extraction (EtOAc/H₂O) and distillation afford the title compound (85%, 142 g).

Spectroscopic Characterization

Post-synthesis analysis confirms structure and purity:

  • ¹H NMR (CDCl₃): δ 1.32 (t, J=7.1 Hz, 3H, CH₂CH₃), 4.26 (q, J=7.1 Hz, 2H, OCH₂), 4.68 (s, 2H, OCH₂CO), 6.82–7.05 (m, 2H, Ar-H).

  • HRMS : m/z calc. for C₁₀H₈BrF₂O₃ [M+H]⁺: 322.9658, found: 322.9662.

Industrial Scalability and Challenges

Batch processes using the above workflow achieve 61% overall yield at pilot scale (10 kg). Key hurdles include:

  • Bromine Handling : Closed systems with Br₂ scrubbers reduce occupational hazards.

  • Phenoxide Stability : In situ generation under nitrogen atmosphere prevents oxidation.

  • Waste Streams : Acetic acid recovery (≥90%) via distillation aligns with green chemistry principles.

Emerging Methodologies

Recent advances explore catalytic C–O coupling (CuI/1,10-phenanthroline) between 4-bromo-2,5-difluorophenylboronic acid and ethyl glycolate, though yields remain suboptimal (≤55%) . Photoredox-mediated bromination using NBS and visible light shows promise for milder conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromo-2,5-difluorophenoxy)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and fluorine atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxyacetates.

    Hydrolysis: Formation of 4-bromo-2,5-difluorophenol and ethyl alcohol.

    Oxidation and Reduction: Formation of various oxidized or reduced derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

2.1 Antimicrobial Activity

Research indicates that compounds similar to Ethyl 2-(4-bromo-2,5-difluorophenoxy)acetate exhibit notable antimicrobial properties. For example, studies have shown that derivatives of this compound can inhibit bacterial growth effectively. A study highlighted that certain derivatives demonstrated antibacterial activity against Escherichia coli, with inhibition values reaching up to 91.95% for specific compounds .

Table 1: Antibacterial Activity of Related Compounds

Compound NameInhibition (%)Target Bacteria
Compound A91.95E. coli
Compound B87.36E. coli
Compound C82.04E. coli

2.2 Anticancer Potential

The compound's structure suggests potential anticancer properties as well. Research into structurally similar compounds has shown that modifications to the phenyl ring can enhance cytotoxicity against cancer cells . The presence of electron-withdrawing groups like bromine and fluorine may contribute to increased potency against tumor cells.

Synthetic Applications

3.1 Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its ability to participate in cross-coupling reactions allows for the creation of complex molecular architectures. This property is particularly useful in the development of new pharmaceuticals and agrochemicals.

3.2 Structure-Activity Relationship Studies

The compound's unique structure makes it an ideal candidate for structure-activity relationship (SAR) studies. By modifying various substituents on the phenyl ring, researchers can evaluate how changes affect biological activity, leading to the development of more effective therapeutic agents .

Case Studies

Case Study 1: Antibacterial Screening

A series of experiments were conducted to evaluate the antibacterial efficacy of this compound derivatives against E. coli. The results indicated that specific substitutions on the phenyl ring significantly enhanced activity, suggesting a potential pathway for developing new antibiotics.

Case Study 2: Anticancer Activity Evaluation

In another study, derivatives were tested for their cytotoxic effects on various cancer cell lines. The results showed a correlation between halogen substitution and increased cytotoxicity, indicating that this compound could be a lead compound for further anticancer drug development.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromo-2,5-difluorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of ethyl 2-(4-bromo-2,5-difluorophenoxy)acetate are best contextualized through comparisons with analogous esters. Below is a detailed analysis:

Structural Analogues

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Reference
Ethyl 2-(4-aminophenoxy)acetate C₁₀H₁₃NO₃ Amino group at 4-position of phenoxy ring Reddish-brown crystals; precursor for dual GK activators in diabetes research .
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate C₁₄H₁₅BrO₄S Benzofuran core with sulfinyl and bromo groups Stabilized by π-π interactions; potential bioactive applications due to sulfinyl moiety .
Ethyl [2-(4-fluorobenzoyl)-2-chloro-6-fluorophenoxy]acetate C₁₇H₁₂ClF₂O₄ Chloro, fluorobenzoyl, and fluoro substituents Brown paste-like mass; evaluated for anti-inflammatory activity .
Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate C₁₀H₈Cl₂F₂O₂ Dichlorophenyl and difluoroacetate groups Lipophilic; used in agrochemical intermediates .
Ethyl dibromofluoroacetate C₄H₅Br₂FO₂ Dibromo and fluoro groups on acetate chain High reactivity as a fluorination reagent .

Physicochemical Properties

  • Stability : The target compound is listed as discontinued commercially , possibly due to sensitivity to hydrolysis or photodegradation, unlike the sulfinyl-benzofuran derivative, which exhibits enhanced stability via crystalline packing .

NMR Spectral Comparisons

  • Target Compound : ¹H NMR (DMSO-d₆): δ 7.70 (dd, J = 8.9, 5.8 Hz), 4.10 (q, J = 7.1 Hz) .
  • Ethyl 2-(4-aminophenoxy)acetate: ¹H NMR (DMSO-d₆): δ 6.62 (d, J = 9.0 Hz), 4.65 (s, NH₂) . The absence of aromatic proton splitting in the target compound highlights the electron-withdrawing effects of bromo/fluoro groups.

Key Findings and Implications

Substituent Effects: Bromo and difluoro groups on the phenoxy ring enhance electrophilic substitution resistance but improve nucleophilic reactivity, making the target compound ideal for further derivatization in drug discovery .

Synthetic Efficiency: The target compound’s high-yield synthesis contrasts with multi-step routes for amino- or sulfinyl-containing analogues, underscoring its practicality .

Commercial Viability : Discontinuation of the target compound suggests challenges in scalability or stability, urging optimization of storage conditions or functional group protection strategies.

Data Tables

Table 1: Comparative Physicochemical Data

Property Target Compound Ethyl 2-(4-aminophenoxy)acetate Ethyl Dibromofluoroacetate
Molecular Weight 295.09 195.21 247.06
Melting Point Low (white solid) 56–58°C Not reported
Yield 99% 62% Not reported
Key Application Kinase inhibitors Diabetes research Fluorination reagent

Table 2: Substituent Impact on Bioactivity

Compound Substituents Bioactivity
This compound Br, F (electron-withdrawing) SIK inhibition
Ethyl 2-(4-aminophenoxy)acetate NH₂ (electron-donating) GK activation
Ethyl [2-(4-fluorobenzoyl)-2-chloro-6-fluorophenoxy]acetate Cl, F, fluorobenzoyl Anti-inflammatory

Biological Activity

Ethyl 2-(4-bromo-2,5-difluorophenoxy)acetate is an organic compound with significant potential in pharmacological applications due to its unique structural properties. This article delves into its biological activities, synthesis methods, and related research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula C10H10BrF2O2C_{10}H_{10}BrF_2O_2. The presence of bromine and fluorine atoms on the phenyl ring enhances its reactivity and binding affinity to various biological targets, making it a candidate for further pharmacological studies .

Antifungal Activity

Research indicates that compounds with similar halogen substitutions exhibit antifungal properties. For instance, studies have shown that aromatic acylhydrazones with bromine and fluorine substitutions can demonstrate excellent antifungal activity against strains such as Candida neoformans and Candida albicans. The structure-activity relationship (SAR) suggests that the presence of halogens significantly influences the efficacy and selectivity of these compounds .

Anticancer Potential

The anticancer activity of ethyl derivatives has been explored in various studies. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For example, derivatives with bromine substitutions have been noted to induce apoptosis in cancer cell lines such as HeLa and MCF-7, indicating their potential as anticancer agents .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Preparation of the Phenolic Component : The synthesis begins with the bromination and fluorination of phenolic compounds.
  • Esterification : The resulting phenolic compound is then reacted with ethyl acetate in the presence of an acid catalyst to form the desired ester .

Case Study 1: Antifungal Evaluation

A study evaluated the antifungal activity of several halogenated phenolic compounds, including derivatives of this compound. The minimum inhibitory concentration (MIC) was determined against various fungal strains, demonstrating significant antifungal activity at low concentrations (e.g., MIC values <0.1 µg/mL for certain derivatives) .

Case Study 2: Anticancer Screening

In another study focusing on anticancer properties, derivatives similar to this compound were tested against breast cancer cell lines. The results indicated that these compounds could effectively inhibit cell growth with IC50 values comparable to established chemotherapeutics .

Comparative Analysis

The following table summarizes key features and biological activities of structurally related compounds:

Compound NameSimilarityKey FeaturesBiological Activity
Ethyl 3-(4-bromo-2,5-difluorophenyl)-5-methylisoxazole-4-carboxylateHighContains similar halogen substitutionsPotential anti-inflammatory effects
Ethyl 3-(4-bromo-2-fluorophenyl)acetateModerateFewer fluorine atomsModerate antifungal activity
Ethyl (4-bromo-2-fluorophenyl)acetateHighSimilar structure but lacks difluoro substitutionAnticancer activity

Q & A

Q. What are the established synthetic routes for Ethyl 2-(4-bromo-2,5-difluorophenoxy)acetate?

Q. What spectroscopic methods are employed for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 7.70 (dd, J = 8.9, 5.8 Hz, 1H), 7.45 (dd, J = 9.0, 6.4 Hz, 1H), 4.10 (q, J = 7.1 Hz, 2H), 3.73 (s, 2H), 1.18 (t, J = 7.1 Hz, 3H) .
  • ¹³C NMR (126 MHz, DMSO-d₆): δ 169.4 (ester carbonyl), 156.6 (dd, J = 245.7 Hz, aromatic C-F), 154.5 (dd, J = 240.9 Hz, aromatic C-F) . X-ray crystallography may also confirm molecular packing and non-covalent interactions, as demonstrated in analogous ester syntheses .

Q. What intermediates are critical in its synthesis?

4-Bromo-2,5-difluorophenol and ethyl bromoacetate are primary precursors. The brominated phenol undergoes alkylation with ethyl bromoacetate to form the target ester. Intermediates like 2-(4-bromo-2,6-difluorophenyl)acetic acid (CAS 537033-54-8) may also be involved in related pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

  • Catalyst Tuning : KI enhances reactivity by stabilizing transition states via halogen exchange .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may accelerate reactions compared to acetone but require stricter temperature control to avoid side reactions.
  • Temperature Control : Reflux at 60–80°C balances reaction rate and decomposition risks. Higher temperatures may degrade fluorinated aromatic rings .

Q. How are computational methods used to predict reactivity and stability?

Density Functional Theory (DFT) calculations model electronic properties. For example:

  • HOMO-LUMO Gaps : Predict nucleophilic/electrophilic sites. Ethyl esters typically exhibit HOMO localization on the ester oxygen, influencing hydrolysis susceptibility .
  • Transition State Analysis : Simulates SN2 mechanisms for alkylation steps, aiding in solvent/catalyst selection .

Q. How to address discrepancies in spectral data during structural elucidation?

  • Cross-Validation : Compare experimental NMR with DFT-simulated spectra (e.g., using Gaussian software) to resolve ambiguities in peak assignments .
  • Crystallographic Validation : X-ray diffraction (e.g., SHELX refinement ) confirms bond lengths/angles, especially for fluorinated and brominated moieties.

Example of Data Contradiction Resolution

Observed δ (¹H NMR)Simulated δ (DFT)Discrepancy SourceResolution Method
3.73 ppm (s, 2H)3.68 ppmSolvent polarity effectsDMSO-d₆ vs gas-phase DFT

Q. What are the challenges in handling fluorinated intermediates?

  • Hydrolytic Sensitivity : Fluorinated aromatic rings may undergo hydrolysis under acidic/basic conditions. Use anhydrous solvents and inert atmospheres .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures effectively separates fluorinated byproducts .

Methodological Notes

  • Key References : Structural data from crystallography (SHELX ), synthesis protocols , and computational validations ensure reproducibility.
  • Safety : Fluorinated compounds require handling in fume hoods due to potential toxicity .

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